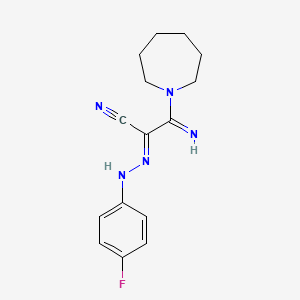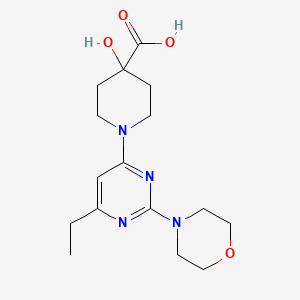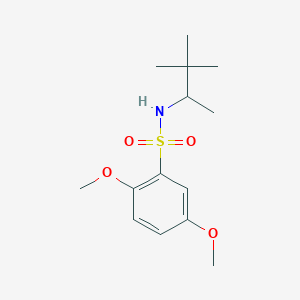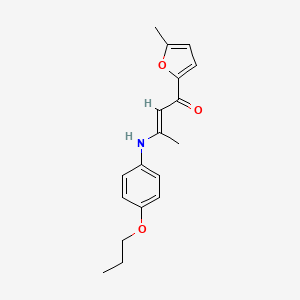
(E)-2-(AZEPAN-1-YL)-N-(4-FLUOROPHENYL)-2-IMINOETHANECARBOHYDRAZONOYL CYANIDE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-2-(AZEPAN-1-YL)-N-(4-FLUOROPHENYL)-2-IMINOETHANECARBOHYDRAZONOYL CYANIDE is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes an azepane ring, a fluorophenyl group, and a cyano group, making it a subject of interest for chemists and researchers.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-(AZEPAN-1-YL)-N-(4-FLUOROPHENYL)-2-IMINOETHANECARBOHYDRAZONOYL CYANIDE typically involves multiple steps, starting with the preparation of intermediate compounds. The reaction conditions often include the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow reactors and optimization of reaction parameters to maximize efficiency and scalability. Techniques such as catalytic oxidation and reductive alkylation are commonly employed in the large-scale synthesis of complex organic compounds .
Análisis De Reacciones Químicas
Types of Reactions
(E)-2-(AZEPAN-1-YL)-N-(4-FLUOROPHENYL)-2-IMINOETHANECARBOHYDRAZONOYL CYANIDE can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include organolithium reagents, aryl sulfonium salts, and potassium thioacid salts. Reaction conditions may involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in the formation of new functionalized compounds.
Aplicaciones Científicas De Investigación
(E)-2-(AZEPAN-1-YL)-N-(4-FLUOROPHENYL)-2-IMINOETHANECARBOHYDRAZONOYL CYANIDE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of (E)-2-(AZEPAN-1-YL)-N-(4-FLUOROPHENYL)-2-IMINOETHANECARBOHYDRAZONOYL CYANIDE involves its interaction with specific molecular targets and pathways. These interactions can lead to various biochemical and physiological effects, depending on the context of its use.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to (E)-2-(AZEPAN-1-YL)-N-(4-FLUOROPHENYL)-2-IMINOETHANECARBOHYDRAZONOYL CYANIDE include other azepane derivatives, fluorophenyl compounds, and cyano-containing molecules.
Uniqueness
What sets this compound apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Propiedades
IUPAC Name |
(1E)-2-(azepan-1-yl)-N-(4-fluoroanilino)-2-iminoethanimidoyl cyanide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18FN5/c16-12-5-7-13(8-6-12)19-20-14(11-17)15(18)21-9-3-1-2-4-10-21/h5-8,18-19H,1-4,9-10H2/b18-15?,20-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQYBDDGWPPVYBG-SXXHWBMRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=N)C(=NNC2=CC=C(C=C2)F)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCCN(CC1)C(=N)/C(=N/NC2=CC=C(C=C2)F)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18FN5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1.1 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24780924 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-(4-fluorophenyl)-5-{2-[3-(4-methoxyphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5471171.png)

![3-[(dimethylamino)methyl]-1-[(4-methyl-5-phenyl-2-thienyl)carbonyl]-3-pyrrolidinol](/img/structure/B5471193.png)
![[4-[(Z)-(3-butan-2-yl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenyl] 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylate](/img/structure/B5471208.png)
![4-nitro-N'-[(phenylacetyl)oxy]benzenecarboximidamide](/img/structure/B5471209.png)
![2-(3-chlorophenyl)-N-[4-(1-piperidinylcarbonyl)phenyl]acetamide](/img/structure/B5471210.png)

![4-fluoro-N-[2-(5-fluoro-1H-indol-3-yl)ethyl]benzamide](/img/structure/B5471229.png)
![5-(3,4-dimethoxyphenyl)-1-[2-(dimethylamino)ethyl]-4-(4-ethoxy-3-methylbenzoyl)-3-hydroxy-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B5471230.png)

![2-[(4-isopropylphenyl)sulfonyl]-2,7-diazaspiro[4.5]decane hydrochloride](/img/structure/B5471247.png)
![(2E,4E)-5-[4-(dimethylamino)phenyl]-2-(3-nitrophenyl)penta-2,4-dienenitrile](/img/structure/B5471265.png)
![3-{[(4-bromophenyl)amino]methyl}-5-(2-chlorobenzylidene)-1,3-thiazolidine-2,4-dione](/img/structure/B5471273.png)

